2-(Diethylamino)ethyl 2-amino-3-methylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)ethyl 2-amino-3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-4-16(5-2)9-10-18-14(17)12-8-6-7-11(3)13(12)15/h6-8H,4-5,9-10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGPLETUQBWTBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=CC(=C1N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Diethylamino Ethyl 2 Amino 3 Methylbenzoate
Established Synthetic Routes and Precursor Chemistry for 2-(Diethylamino)ethyl 2-amino-3-methylbenzoate
The traditional synthesis of this compound relies on classical organic chemistry reactions. These methods involve the separate preparation of the aromatic acid precursor followed by an esterification reaction to introduce the functional side chain.
Esterification Strategies for the 2-amino-3-methylbenzoate Moiety
The final and crucial step in the synthesis is the formation of the ester linkage between the 2-amino-3-methylbenzoic acid backbone and the 2-(diethylamino)ethanol (B1670525) side chain. Several well-established esterification methods are applicable.
One of the most common methods is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid (2-amino-3-methylbenzoic acid) with an excess of the alcohol (2-(diethylamino)ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. researchgate.netchegg.com The reaction is reversible, and to drive it towards the product, water is typically removed as it forms, often through azeotropic distillation. researchgate.net Given that the substrate contains a basic amino group, a stoichiometric amount of acid is often required to protonate both the amino group and the carbonyl oxygen of the carboxylic acid. researchgate.net
Another established route is the reaction of an activated form of the carboxylic acid, such as an acyl chloride (2-amino-3-methylbenzoyl chloride), with 2-(diethylamino)ethanol. google.com This method is generally faster and not reversible but requires an additional step to prepare the acyl chloride, typically using reagents like thionyl chloride (SOCl₂).
Transesterification offers an alternative pathway. This involves reacting a simple alkyl ester, such as methyl 2-amino-3-methylbenzoate, with 2-(diethylamino)ethanol in the presence of a catalyst. google.com This equilibrium-driven reaction is often pushed to completion by removing the more volatile alcohol (methanol in this case) by distillation.
A patent for similar compounds describes a direct esterification process using formic acid as a catalyst in an inert, water-immiscible solvent like xylene. google.com This method facilitates the removal of water through azeotropic distillation, thereby increasing the yield of the desired ester. google.com
Introduction and Modification of the Diethylaminoethyl Side Chain
The introduction of the 2-(diethylamino)ethyl group is accomplished via the esterification reactions described previously, using 2-(diethylamino)ethanol as the key reagent. The choice of method depends on factors such as scale, desired purity, and available starting materials.
For direct esterification, 2-amino-3-methylbenzoic acid is reacted with 2-(diethylamino)ethanol. google.com Alternative strategies outlined in patent literature for analogous esters include:
Condensation of a haloalkyl ester with diethylamine : This would involve first preparing a 2-chloroethyl 2-amino-3-methylbenzoate and then reacting it with diethylamine. google.com
Reaction of the sodium salt of the acid with an aminoethyl halide : This route involves reacting sodium 2-amino-3-methylbenzoate with 2-(diethylamino)ethyl chloride. google.com
These multi-step approaches provide flexibility but may be less direct than the one-pot Fischer esterification.
Amination and Methylation Reactions in 2-amino-3-methylbenzoic Acid Synthesis
A common pathway starts from m-toluic acid (3-methylbenzoic acid). The synthesis involves two key transformations: nitration to introduce the precursor to the amine group, followed by reduction.
Nitration : m-Toluic acid is subjected to electrophilic aromatic substitution using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. This introduces a nitro group onto the aromatic ring, yielding 3-methyl-2-nitrobenzoic acid. google.com The directing effects of the methyl and carboxylic acid groups guide the nitro group primarily to the C2 position.
Amination (Reduction) : The nitro group of 3-methyl-2-nitrobenzoic acid is then reduced to an amino group. A widely used and efficient method for this transformation is catalytic hydrogenation. The reaction is carried out under hydrogen gas pressure in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). google.comprepchem.com This method is known for its high yields and clean conversion.
An alternative starting material is 2-nitro-m-xylene, which can be oxidized to 3-methyl-2-nitrobenzoic acid. google.com
| Step | Starting Material | Key Reagents | Product | Typical Catalyst | Reference |
|---|---|---|---|---|---|
| Nitration | m-Toluic Acid | Nitric Acid, Sulfuric Acid | 3-Methyl-2-nitrobenzoic acid | Sulfuric Acid | google.com |
| Reduction (Amination) | 3-Methyl-2-nitrobenzoic acid | Hydrogen Gas (H₂) | 2-Amino-3-methylbenzoic acid | Palladium on Carbon (Pd/C) | google.comprepchem.com |
Novel Approaches and Sustainable Synthetic Strategies for this compound
Recent research in chemical synthesis has emphasized the development of more efficient, cost-effective, and environmentally friendly methods. These principles are being applied to the synthesis of aromatic esters and their precursors.
Catalytic Methods and Reaction Optimization in this compound Synthesis
Catalysis is fundamental to both established and novel synthetic routes. In the synthesis of the precursor acid, catalytic hydrogenation with Pd/C is a prime example of an efficient catalytic method that avoids the use of stoichiometric metal reductants like tin or iron, which generate significant waste. prepchem.com
For the final esterification step, optimization focuses on improving yields and simplifying procedures.
Acid Catalysis : The classic Fischer esterification is optimized by using a large excess of one reactant (typically the alcohol) or by continuous removal of water to shift the chemical equilibrium, in accordance with Le Châtelier's Principle. researchgate.net
Formic Acid Catalysis : The use of formic acid as a catalyst for the direct esterification with amino alcohols presents an optimized method that can be effective under milder conditions than strong mineral acids. google.com
A patent for the synthesis of the precursor 3-methyl-2-nitrobenzoic acid describes a method of selective air oxidation of 1,3-dimethyl-2-nitrobenzene. google.com This process uses a metal catalyst (e.g., cobalt-based) and an initiator. Optimization involves controlling the reaction to oxidize less than 99% of the starting material to maximize selectivity for the desired monocarboxylic acid and minimize the formation of byproducts. google.com
Green Chemistry Principles in the Preparation of this compound and its Intermediates
The principles of green chemistry aim to reduce the environmental impact of chemical processes. While specific studies on the green synthesis of this compound are limited, research on analogous compounds like benzocaine (B179285) provides a framework for sustainable approaches.
Sustainable Solvents and Catalysts : One innovative approach involves replacing hazardous organic solvents and strong acid catalysts in the esterification step. The use of Natural Deep Eutectic Solvents (NADES) , such as a mixture of urea (B33335) and choline (B1196258) chloride, has been reported for the synthesis of benzocaine analogues. researchgate.netjsynthchem.com These NADES can function as both the reaction medium and the catalyst, offering advantages like low toxicity, biodegradability, and ease of preparation. jsynthchem.com
Mechanochemistry : Solvent-free or solvent-assisted grinding methods are emerging as a green alternative to traditional solution-phase synthesis. Mechanochemical synthesis has been used to prepare co-crystals of benzocaine, significantly reducing solvent waste. This technique could potentially be adapted for the esterification step.
Atom Economy : The use of air or molecular oxygen as the primary oxidant in the synthesis of the 3-methyl-2-nitrobenzoic acid precursor is an example of a green approach. google.com These oxidants are inexpensive, environmentally benign, and have a high atom economy compared to stoichiometric oxidizing agents like chromium trioxide. google.com
Derivatization and Structural Modification of this compound
The structural scaffold of this compound offers multiple avenues for chemical modification to develop analogs and prodrugs with tailored physicochemical and pharmacokinetic profiles.
The synthesis of analogs and homologs of this compound can be systematically approached by modifying its three main structural components: the substituted aminobenzoic acid core, the ester-linking chain, and the terminal dialkylamino group. These modifications aim to investigate structure-activity relationships. nih.gov
Modification of the Aromatic Ring: Analogs can be synthesized by altering the substitution pattern on the aromatic ring of the 2-amino-3-methylbenzoic acid moiety. This can involve changing the position of the amino and methyl groups or introducing other substituents such as halogens, alkoxy groups, or additional alkyl groups. The general synthesis of such analogs would typically start from the appropriately substituted nitrobenzoic acid. For instance, a substituted 2-nitrobenzoic acid can be esterified with 2-(diethylamino)ethanol, followed by the reduction of the nitro group to an amino group to yield the final product. researchgate.net
Variation of the Amino Alcohol Side Chain: Homologs can be prepared by varying the length of the alkyl chain connecting the ester and the tertiary amine (e.g., using 3-(diethylamino)propanol instead of 2-(diethylamino)ethanol). Furthermore, the nature of the N-alkyl substituents on the tertiary amine can be altered (e.g., replacing diethyl with dimethyl or dipropyl groups). The synthesis would involve the esterification of 2-amino-3-methylbenzoic acid with the corresponding amino alcohol. quimicaorganica.org
A general synthetic scheme for these analogs and homologs often involves the reaction of an appropriately substituted acyl chloride (derived from the corresponding benzoic acid) with the desired amino alcohol in the presence of a base, or a direct esterification reaction catalyzed by an acid. google.com
Illustrative Synthetic Approaches for Analogs:
| Starting Material (Substituted Benzoic Acid) | Reactant (Amino Alcohol) | Potential Analog/Homolog |
| 2-Amino-3-chlorobenzoic acid | 2-(Diethylamino)ethanol | 2-(Diethylamino)ethyl 2-amino-3-chlorobenzoate |
| 2-Amino-3-methylbenzoic acid | 3-(Diethylamino)propanol | 3-(Diethylamino)propyl 2-amino-3-methylbenzoate |
| 2-Amino-3-methylbenzoic acid | 2-(Dimethylamino)ethanol | 2-(Dimethylamino)ethyl 2-amino-3-methylbenzoate |
Prodrug design aims to overcome undesirable properties of a parent drug by chemically modifying it into an inactive form that, after administration, is converted to the active drug through enzymatic or chemical reactions. nih.gov For the this compound scaffold, several prodrug strategies can be envisioned.
N-Acylation of the Aromatic Amine: The primary aromatic amino group is a key site for derivatization. N-acyl derivatives can be synthesized to increase lipophilicity. For instance, acylation with various carboxylic acids would yield N-acyl-2-(diethylamino)ethyl 2-amino-3-methylbenzoate analogs. These amide derivatives are generally more stable and may be designed to be cleaved by amidases in the body. nih.gov
Derivatization with Amino Acids: The aromatic amino group can also be coupled with amino acids to potentially target amino acid transporters. This strategy has been employed for other amine-containing drugs to enhance their absorption. nih.gov The synthesis would involve standard peptide coupling reactions between the aminobenzoate scaffold and an N-protected amino acid, followed by deprotection.
Enaminone Formation: A more reversible approach involves the reaction of the primary aromatic amine with a 1,3-dicarbonyl compound to form an enaminone. Enaminones are known to be more lipophilic than the parent amines and can undergo hydrolysis back to the active amine under physiological conditions, particularly in the pH range of 2-5. nih.gov
| Prodrug Strategy | Potential Modification | Targeted Cleavage Mechanism |
| N-Acylation | Formation of an N-acetyl or N-nicotinoyl derivative | Enzymatic (amidases) |
| Amino Acid Conjugation | Coupling with glycine (B1666218) or other amino acids | Enzymatic (peptidases) |
| Enaminone Formation | Reaction with a 1,3-dicarbonyl compound | Chemical (pH-dependent hydrolysis) |
Chemical Reactivity and Degradation Pathways of this compound
The stability of this compound is a critical factor for its potential applications. Its degradation can occur through several pathways, primarily involving the hydrolysis of the ester linkage and reactions initiated by light or oxidizing agents.
The ester linkage in this compound is susceptible to hydrolysis, which would lead to the formation of 2-amino-3-methylbenzoic acid and 2-(diethylamino)ethanol. The rate of this hydrolysis is expected to be highly dependent on pH and temperature, a characteristic shared by other amino ester local anesthetics like procaine (B135). researchgate.net
The hydrolysis of procaine, a structurally similar compound, is subject to both acid and base catalysis. researchgate.net It is reasonable to infer that the hydrolysis of this compound follows a similar pattern. The reaction is likely to be slowest in the acidic pH range of 2.5–3.5 and increases as the pH becomes more acidic or more alkaline. researchgate.net
The activation energy for the hydrolysis of procaine has been reported to be in the range of 12-17 kcal/mol, depending on the pH. researchgate.net It is anticipated that the activation energy for the hydrolysis of this compound would be of a similar magnitude. The hydrolysis can also be catalyzed by enzymes such as carboxylesterases present in plasma and tissues. nih.govsemanticscholar.org
Expected Hydrolysis Products:
| Reactant | Condition | Products |
| This compound | Acidic or alkaline hydrolysis | 2-Amino-3-methylbenzoic acid and 2-(Diethylamino)ethanol |
Photochemical Degradation: Aromatic amines and esters can undergo degradation upon exposure to UV light. For aromatic amino compounds, photodegradation can be initiated by the absorption of UV radiation, leading to the formation of reactive species. Studies on related compounds like ethyl 4-aminobenzoate have shown that UV irradiation in the presence of a photocatalyst can lead to the degradation of the molecule through pathways such as hydroxylation of the benzene ring and cleavage of the ester bond. mdpi.com Aromatic amino acids have also been shown to undergo photocatalytic degradation. nih.gov It is plausible that this compound would undergo similar degradation, potentially leading to the formation of hydroxylated derivatives and the cleavage of the side chain. The presence of amino acids in a solution might offer some photoprotective effects. mdpi.com
Oxidative Degradation: The aromatic amino group is susceptible to oxidation. Oxidative degradation can be initiated by reactive oxygen species (ROS). Studies on the degradation of ethyl 4-aminobenzoate using a UV-activated persulfate process have identified several transformation products resulting from hydroxylation of the aromatic ring, cleavage of the C-O bond of the ester group, and oxidation or removal of the amino group. mdpi.com The oxidation of p-aminobenzoate to p-nitrobenzoate by certain microorganisms has also been reported. nih.gov Furthermore, the degradation of aromatic amino acids through oxidation is a known process. nih.govresearcher.life Therefore, it is expected that under oxidative conditions, this compound could degrade into a variety of products, including hydroxylated and N-oxidized species, as well as products resulting from the cleavage of the ester and the diethylaminoethyl side chain.
Potential Degradation Pathways and Products:
| Degradation Type | Potential Reaction | Potential Products |
| Photochemical | UV irradiation | Hydroxylated aromatic derivatives, 2-amino-3-methylbenzoic acid, 2-(diethylamino)ethanol |
| Oxidative | Reaction with ROS | N-Oxides, hydroxylated aromatic derivatives, ring-opened products, cleavage products |
Advanced Spectroscopic and Analytical Research Techniques for 2 Diethylamino Ethyl 2 Amino 3 Methylbenzoate
Mass Spectrometry Techniques for Investigating Interactions and Metabolites in Non-Human Systems
Investigations into the metabolic fate, potential biological interactions, or metabolite identification of 2-(diethylamino)ethyl 2-amino-3-methylbenzoate in any non-human system using mass spectrometry have not been published. Research on the metabolism of other amino acid esters has been conducted, but this cannot be specifically attributed to this compound. nih.gov The parent acid, 2-amino-3-methylbenzoic acid, is noted as a metabolite of Lidocaine, but this does not extend to its diethylaminoethyl ester derivative. hmdb.ca
X-ray Crystallography and Single-Crystal Diffraction for Structural Elucidation
No crystallographic data, such as that obtained from X-ray crystallography or single-crystal diffraction, has been reported for this compound or any of its co-complexes. Therefore, its precise three-dimensional structure and solid-state conformation have not been experimentally determined or published.
Mechanistic Investigations of 2 Diethylamino Ethyl 2 Amino 3 Methylbenzoate at the Molecular and Cellular Level
Receptor Binding and Ligand-Target Interactions of 2-(Diethylamino)ethyl 2-amino-3-methylbenzoate (In Vitro Studies)
The initial step in characterizing the pharmacological profile of a compound like this compound involves in vitro studies to identify its molecular targets and determine its binding characteristics. These studies are fundamental to understanding its mechanism of action.
Radioligand binding assays are a cornerstone technique for quantifying the affinity between a ligand and a receptor. This method utilizes a radioactively labeled compound (radioligand) known to bind to a specific target receptor. By measuring how effectively a test compound, such as this compound, displaces the radioligand, its binding affinity can be determined. The affinity is typically expressed as the inhibition constant (Kᵢ), where a lower Kᵢ value signifies a higher binding affinity.
While this methodology is standard, specific studies detailing the radioligand binding assays for this compound are not widely available in peer-reviewed literature. Research on analogous local anesthetic compounds often focuses on their affinity for targets like voltage-gated sodium channels or nicotinic acetylcholine (B1216132) receptors. Should such data become available, it would be presented as follows:
Table 1: Hypothetical Radioligand Binding Affinities for this compound
| Receptor Target | Radioligand Used | Kᵢ (nM) |
|---|---|---|
| Data not available | Data not available | Data not available |
To understand the specificity of a compound, competitive binding studies are performed across a wide panel of receptors, transporters, and ion channels. This selectivity profiling is crucial for predicting the potential for off-target effects. The compound is tested for its ability to displace specific radioligands from a diverse range of biological targets. A compound that shows high affinity for one target with significantly lower affinity for others is considered selective.
Comprehensive selectivity profiling data for this compound derivatives have not been published in accessible scientific databases. Such profiling would reveal the broader pharmacological interactions of the compound.
Table 2: Illustrative Selectivity Profile Data Format
| Target Class | Specific Target | % Inhibition at [X] Concentration |
|---|---|---|
| GPCR | Adrenergic α₁ | Data not available |
| Ion Channel | hERG | Data not available |
| Transporter | SERT | Data not available |
Enzyme Inhibition/Activation Kinetics and Mechanisms by this compound (In Vitro Studies)
Investigating the effects of a compound on enzyme activity is critical to understanding its metabolic fate and potential for drug-drug interactions. In vitro enzyme assays can determine whether this compound acts as an inhibitor or an activator of specific enzymes.
Enzyme kinetic studies are performed to characterize the nature of the interaction between a compound and an enzyme. By measuring the rate of an enzymatic reaction at various substrate concentrations, both in the absence and presence of the inhibitor, key parameters like the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) can be determined. Changes in these parameters reveal the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, enzyme-substrate interactions can promote the self-assembly of certain amino acid derivatives. rsc.org
Specific data from enzyme-substrate interaction studies for this compound are not currently available in the scientific literature.
Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) site, inducing a conformational change that alters the protein's activity. nih.gov This can result in either potentiation or inhibition of the protein's function. Techniques such as X-ray crystallography or spectroscopy can be used to study these conformational changes. Allosteric modulation offers a more nuanced approach to altering protein function compared to direct orthosteric agonism or antagonism. nih.gov
There is currently no published evidence to suggest that this compound functions as an allosteric modulator or to characterize any specific conformational changes it might induce in target proteins.
Ion Channel Modulation and Gating Mechanisms by this compound (In Vitro Electrophysiology)
The modulation of ion channels is a primary mechanism for many neurologically active compounds. nih.gov In vitro electrophysiology, particularly the patch-clamp technique, allows for direct measurement of ion flow through single channels, providing detailed insight into how a compound affects channel behavior.
Channel gating refers to the conformational transitions between closed, open, and inactivated states that control ion flux. nih.govnih.gov Compounds can modulate gating in various ways, such as by stabilizing certain states, altering the voltage-dependence of activation, or physically blocking the pore. nih.govelifesciences.org Voltage-gated ion channels, which open and close in response to changes in membrane potential, are common targets. nih.gov The gating process can involve movements of specific parts of the channel protein, such as the inner helices that can physically block the ion pathway. researchgate.net
For local anesthetics, a common mechanism is the state-dependent blockade of voltage-gated sodium channels. This means the drug binds with higher affinity to the open or inactivated states of the channel than to the resting state. This leads to a use-dependent block, where the inhibitory effect is more pronounced in rapidly firing neurons. While it is plausible that this compound, as a structural analog of other local anesthetics, acts via a similar mechanism, specific electrophysiological data are required for confirmation. Such data would quantify its effects on channel kinetics, including activation, inactivation, and deactivation rates.
Table 3: Example Data from In Vitro Electrophysiological Studies
| Ion Channel | Cell Type | Parameter Measured | Result (e.g., IC₅₀) |
|---|---|---|---|
| Voltage-Gated Sodium Channel (Naᵥ) | HEK293 cells | Tonic Block IC₅₀ | Data not available |
| Voltage-Gated Sodium Channel (Naᵥ) | HEK293 cells | Use-Dependent Block (10 Hz) | Data not available |
Cellular Pathway Perturbation and Intracellular Signaling Modulations by this compound (In Cell Lines)
Based on studies of structurally similar local anesthetics, this compound is likely to influence several key cellular pathways and signaling cascades in various cell lines.
Local anesthetics can trigger apoptosis, or programmed cell death, in a time- and dose-dependent manner. researchgate.net The primary mechanism often involves the intrinsic apoptotic pathway, which is initiated by mitochondrial dysfunction. researchgate.netnih.gov This can lead to the release of cytochrome c and the subsequent activation of caspase cascades, ultimately resulting in cell death. researchgate.net
Beyond apoptosis, this class of compounds can modulate inflammatory responses. For instance, some local anesthetics have been shown to decrease the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor in the inflammatory process. researchgate.net This can lead to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators. researchgate.net
Furthermore, compounds like procaine (B135) have been observed to alter intracellular pH and membrane potential. nih.govnih.gov Procaine, for example, has been shown to induce intracellular acidification in certain cell types. nih.gov Such changes in the cellular microenvironment can have widespread effects on enzyme activity and other cellular processes.
The table below summarizes potential cellular effects based on the activities of similar compounds.
| Cellular Process | Potential Effect of this compound | Affected Signaling Pathways |
| Apoptosis | Induction of programmed cell death | Intrinsic mitochondrial pathway, Caspase activation |
| Inflammation | Reduction of inflammatory responses | NF-κB signaling pathway |
| Ion Homeostasis | Alteration of intracellular pH and membrane potential | Ion channel and transporter activity |
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies of this compound in Non-Human Biological Systems
In vitro ADME studies are crucial for characterizing the pharmacokinetic properties of a compound. wuxiapptec.com For an aminoester compound like this compound, the following in vitro assays in non-human biological systems would be relevant.
Metabolism: The primary metabolic pathway for aminoester local anesthetics is hydrolysis by esterases. nih.govnih.gov This process would be investigated using various in vitro systems:
Liver Microsomes and S9 Fractions: These subcellular fractions contain a high concentration of drug-metabolizing enzymes, including carboxylesterases. nih.govsemanticscholar.org Incubating the compound with liver microsomes or S9 fractions from species such as rats or minipigs would help determine the rate and extent of metabolic degradation. semanticscholar.org
Hepatocytes: Using intact liver cells provides a more comprehensive picture of metabolism, including both Phase I (e.g., hydrolysis) and Phase II (conjugation) reactions. dundee.ac.uk
Plasma: Aminoesters are known to be hydrolyzed by plasma esterases, such as butyrylcholinesterase. nih.gov Stability studies in plasma from different species would be essential to understand this route of elimination.
Distribution:
Plasma Protein Binding: The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. This is typically assessed using methods like equilibrium dialysis or ultrafiltration.
Blood to Plasma Ratio: This parameter indicates the compound's distribution into red blood cells and is important for interpreting pharmacokinetic data. ice-biosci.com
The following table outlines key in vitro ADME parameters and the systems used to evaluate them for a compound like this compound.
| ADME Parameter | In Vitro System | Purpose |
| Metabolic Stability | Liver Microsomes, S9 Fractions, Hepatocytes | To determine the rate of metabolic clearance through hydrolysis and other enzymatic reactions. |
| Plasma Stability | Plasma from various species | To assess the rate of hydrolysis by plasma esterases. |
| Plasma Protein Binding | Plasma | To quantify the fraction of the compound bound to plasma proteins. |
| Blood to Plasma Ratio | Whole Blood and Plasma | To determine the distribution of the compound between plasma and red blood cells. |
Computational and Theoretical Studies of 2 Diethylamino Ethyl 2 Amino 3 Methylbenzoate
Quantum Chemical Calculations and Electronic Structure Analysis
No specific quantum chemical calculations or electronic structure analyses for 2-(Diethylamino)ethyl 2-amino-3-methylbenzoate were found. Research in this area typically involves using computational methods to understand the molecule's fundamental properties.
Density Functional Theory (DFT) Applications for Molecular Geometry and Vibrational Frequencies
There is no published research applying DFT to determine the molecular geometry and vibrational frequencies of this compound. Such a study would involve computational software to predict the three-dimensional arrangement of atoms, bond lengths, and bond angles that correspond to the molecule's lowest energy state. It would also calculate the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. These theoretical frequencies are often scaled to improve agreement with experimental data.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
A Frontier Molecular Orbital (FMO) analysis for this compound has not been reported. This type of analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap, is crucial for predicting a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. This analysis helps in understanding the regions of the molecule most likely to act as electron donors (HOMO) or electron acceptors (LUMO) in chemical reactions.
Spectroscopic Property Simulations (UV-Vis, IR, NMR) and Comparison with Experimental Data
Simulations of the spectroscopic properties (UV-Vis, IR, NMR) of this compound are not available in the literature. Theoretical calculations, often using Time-Dependent DFT (TD-DFT) for UV-Vis spectra and Gauge-Independent Atomic Orbital (GIAO) methods for NMR spectra, are used to predict the spectroscopic behavior of molecules. These simulated spectra are then compared with experimentally recorded spectra to validate the computational model and aid in the interpretation of experimental results.
Molecular Docking and Dynamics Simulations with Biological Targets
No molecular docking or dynamics simulation studies featuring this compound have been published. These computational techniques are employed to predict how a molecule might interact with a biological target, such as a protein or enzyme.
Ligand-Protein Interaction Prediction and Binding Mode Analysis
There are no available studies predicting the ligand-protein interactions or binding modes for this compound. Molecular docking is a computational method that places a molecule (the ligand) into the binding site of a target protein to predict its preferred orientation and binding affinity. This analysis identifies potential key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Conformational Analysis and Stability in Solvated Environments
Specific research on the conformational analysis and stability of this compound in solvated environments could not be found. This type of study, often conducted using molecular dynamics simulations, investigates the different shapes (conformations) the molecule can adopt in a solvent (like water) and the stability of these conformations over time. It provides insight into the molecule's flexibility and how its structure is influenced by the surrounding environment.
Computational and Theoretical Analyses of this compound and Its Derivatives Remain an Unexplored Area of Research
Despite a thorough search of scientific literature and chemical databases, no specific computational, Structure-Activity Relationship (SAR), or Quantitative Structure-Activity Relationship (QSAR) studies have been published for the chemical compound this compound or its derivatives. This indicates a significant gap in the current body of scientific knowledge regarding the theoretical and predictive modeling of this particular molecule and its potential biological activities.
While computational and theoretical studies are crucial in modern drug discovery and materials science for predicting molecular properties, designing novel compounds, and understanding their interactions with biological targets, such research has not yet been applied to this compound. The design, synthesis, and predictive modeling of its analogs based on computational predictions are, therefore, also undocumented in publicly available research.
The absence of such studies means that there is no available data to construct SAR or QSAR models, which would be essential for predicting the biological activity and selectivity of any potential derivatives of this compound.
Further research is needed to explore the computational and theoretical aspects of this compound to unlock its potential applications and guide the synthesis of novel, active derivatives.
Applications of 2 Diethylamino Ethyl 2 Amino 3 Methylbenzoate As a Chemical Probe or Research Tool
Development of 2-(Diethylamino)ethyl 2-amino-3-methylbenzoate as a Pharmacological Tool for Receptor or Enzyme Characterization
There is currently no publicly available scientific literature detailing the development or use of this compound as a pharmacological tool for the characterization of receptors or enzymes. Research in pharmacology often involves the use of specific chemical compounds to bind to and modulate the function of protein targets, thereby helping to elucidate their physiological roles and mechanisms of action. However, no studies were found that describe the affinity, selectivity, or functional activity of this compound at any specific receptor or enzyme.
Table 1: Receptor/Enzyme Binding Profile of this compound
No data is available in the scientific literature.
| Receptor/Enzyme Target | Binding Affinity (e.g., Ki, IC50) | Assay Type | Reference |
|---|
Utilization of this compound in Chemical Biology Assays for Target Identification
The utilization of small molecules in chemical biology assays is a common strategy for identifying their biological targets and understanding their mechanisms of action. ncats.iobldpharm.com These approaches can include affinity chromatography, activity-based protein profiling, and various cellular assays. A thorough review of the scientific literature revealed no instances of this compound being used in such assays for the purpose of target identification. Consequently, there is no information available regarding its molecular targets or its effects on biological pathways.
Table 2: Target Identification Studies Involving this compound
No data is available in the scientific literature.
| Assay Method | Cellular/System Model | Identified Target(s) | Reference |
|---|
Scaffold Optimization and Lead Compound Identification Based on the this compound Structure
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that can be systematically modified to develop new compounds with improved potency, selectivity, or pharmacokinetic properties. This process, known as lead optimization, is a critical step in drug discovery. There is no evidence in the published literature to suggest that the this compound structure has been used as a scaffold for optimization or as a starting point for the identification of lead compounds. Structure-activity relationship (SAR) studies, which are fundamental to lead optimization, have not been reported for this compound.
Table 3: Analogs of this compound and their Biological Activity
No data is available in the scientific literature.
| Compound/Analog | Modification from Parent Structure | Biological Activity | Reference |
|---|
Future Directions and Emerging Research Avenues for 2 Diethylamino Ethyl 2 Amino 3 Methylbenzoate
Unexplored Synthetic Methodologies for 2-(Diethylamino)ethyl 2-amino-3-methylbenzoate and its Structural Variants
The classical synthesis of this compound typically involves esterification and reduction steps. However, modern synthetic organic chemistry offers a plethora of innovative methodologies that remain largely unexplored for this particular molecule. Future research could focus on the development of more efficient, sustainable, and versatile synthetic routes.
One promising area is the application of flow chemistry for the synthesis of this compound. Flow synthesis offers advantages in terms of safety, scalability, and reaction control, which could be particularly beneficial for industrial-scale production. The development of a continuous-flow process could lead to higher yields and purity while minimizing waste.
Another avenue for exploration is the use of biocatalysis . Enzymes could be employed for the regioselective synthesis of the aminobenzoate core or for the esterification step. Biocatalysis offers the potential for highly specific transformations under mild conditions, reducing the need for harsh reagents and protecting groups.
Furthermore, the synthesis of novel structural variants of this compound could lead to compounds with enhanced or entirely new properties. Modifications could be made to the aromatic ring, the amino group, or the diethylaminoethyl ester chain. For instance, the introduction of different alkyl or aryl substituents on the aromatic ring could modulate the compound's electronic and steric properties.
Below is a table outlining potential unexplored synthetic methodologies and their expected advantages:
| Methodology | Potential Advantages | Key Research Focus |
| Flow Chemistry | Improved safety, scalability, and process control; higher yields and purity. | Development of a continuous-flow reactor setup for the key reaction steps. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes for synthesis. |
| Photoredox Catalysis | Access to novel reaction pathways, mild reaction conditions. | Exploration of light-mediated C-H functionalization to introduce new substituents. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Optimization of reaction parameters for the esterification and amination steps. |
Advanced Mechanistic Elucidation of this compound's Molecular Interactions
A detailed understanding of the molecular interactions of this compound with its biological targets is crucial for the rational design of new applications. While the general mechanism of action for related local anesthetics is understood to involve the blockade of voltage-gated sodium channels, the specific binding modes and kinetics of this particular compound are likely nuanced.
Computational modeling and simulation techniques, such as molecular docking and molecular dynamics, could provide valuable insights into the binding pocket of the sodium channel and the key interactions that stabilize the drug-receptor complex. These studies can help to identify specific amino acid residues that are critical for binding and can guide the design of new analogs with improved affinity and selectivity.
Advanced spectroscopic techniques , such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, could be employed to determine the three-dimensional structure of this compound in complex with its target protein or a model system. Such structural data would provide a definitive picture of the binding mode and would be invaluable for structure-based drug design efforts.
Furthermore, studies on the interactions of this compound with lipid membranes are warranted. The lipid bilayer can influence the partitioning and local concentration of the drug, which in turn can affect its access to the ion channel binding site. Techniques such as solid-state NMR and neutron scattering could provide detailed information on the location and orientation of the molecule within the membrane.
The following table summarizes potential research approaches for advanced mechanistic elucidation:
| Research Approach | Expected Insights | Potential Impact |
| Molecular Docking | Prediction of binding modes and affinities with target proteins. | Guidance for the design of more potent and selective analogs. |
| Molecular Dynamics Simulations | Understanding the dynamic behavior of the drug-receptor complex over time. | Elucidation of the mechanism of channel blockade and drug dissociation. |
| X-ray Crystallography | High-resolution structural information of the binding site. | Definitive evidence of molecular interactions for structure-based design. |
| NMR Spectroscopy | Information on the solution structure and dynamics of the drug-target complex. | Insights into conformational changes upon binding. |
Novel Research Applications and Interdisciplinary Studies of this compound
Beyond its established use, this compound may possess other biological activities that have yet to be discovered. Screening this compound against a broad range of biological targets could uncover novel therapeutic applications. For instance, many local anesthetics have been found to exhibit antimicrobial, anti-inflammatory, or even anticancer properties. nih.govmdpi.com
An exciting area for interdisciplinary research is the development of novel drug delivery systems for this compound. Encapsulation of the drug in nanoparticles, liposomes, or hydrogels could lead to controlled-release formulations with prolonged duration of action and reduced systemic toxicity. Such delivery systems could be particularly beneficial for localized pain management.
Furthermore, the unique chemical structure of this compound could be leveraged in the field of materials science . For example, it could be used as a building block for the synthesis of new polymers or as a component in the development of responsive materials that change their properties in response to a specific stimulus.
The intersection of this compound with neuroscience research also presents intriguing possibilities. Its effects on different subtypes of ion channels and receptors could be investigated to better understand the complex signaling pathways in the nervous system. This could lead to its use as a pharmacological tool to probe neuronal function.
Challenges and Opportunities in the Academic Research of this compound and Related Aminobenzoates
The academic research of this compound and related aminobenzoates faces both challenges and opportunities. A significant challenge is the "rediscovery" of old compounds. While this molecule has been known for some time, there is a relative lack of modern, in-depth studies on its properties and potential applications. Securing funding for research on established, non-patented compounds can also be difficult.
However, these challenges are outweighed by the numerous opportunities. The availability of advanced analytical and computational tools that were not available when these compounds were first developed opens the door for a much deeper understanding of their chemistry and biology. There is a significant opportunity to apply these modern techniques to "old" molecules to uncover new and valuable information.
Another opportunity lies in the growing interest in drug repurposing . Screening existing drugs and their analogs for new therapeutic uses is a cost-effective strategy for drug discovery. This compound and its derivatives are prime candidates for such repurposing efforts.
Furthermore, the study of aminobenzoates can contribute to a more fundamental understanding of structure-activity relationships (SAR) . By systematically modifying the structure of this compound and evaluating the effects on its biological activity, researchers can develop predictive models that can guide the design of new molecules with desired properties.
Q & A
Q. What are the recommended synthetic routes for 2-(Diethylamino)ethyl 2-amino-3-methylbenzoate?
Methodological Answer: Synthesis typically involves esterification of 2-amino-3-methylbenzoic acid with 2-(diethylamino)ethanol under acidic catalysis. Key steps include:
- Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) to form the reactive intermediate.
- Nucleophilic substitution : React the acid chloride with 2-(diethylamino)ethanol in anhydrous conditions (e.g., dry tetrahydrofuran) at 60–80°C for 6–12 hours.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
| Reaction Parameter | Typical Conditions |
|---|---|
| Catalyst | H₂SO₄ or p-toluenesulfonic acid |
| Solvent | Dry THF or DCM |
| Temperature | 60–80°C |
| Reaction Time | 6–12 hours |
Q. Which analytical techniques are optimal for characterizing this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods ensures accurate characterization:
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm ester linkage and diethylamino group integration .
- HPLC : C18 column with acetonitrile/water (70:30, 0.1% TFA) at 1 mL/min to assess purity (>95%) .
- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 294.3) .
Q. How can researchers assess the compound’s stability under storage conditions?
Methodological Answer: Stability studies should include:
- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 4–12 weeks.
- Analytical Monitoring : Use HPLC or TLC at intervals to detect degradation products (e.g., hydrolysis to 2-amino-3-methylbenzoic acid) .
Advanced Research Questions
Q. How to design experiments investigating the environmental fate of this compound?
Methodological Answer: Adopt a tiered approach inspired by long-term environmental studies:
- Phase 1 (Lab-scale) : Study hydrolysis (pH 5–9), photolysis (UV light), and biodegradation (OECD 301B test).
- Phase 2 (Microcosm) : Simulate soil/water systems to track partitioning coefficients (log Kow) and bioaccumulation potential .
- Phase 3 (Modeling) : Use QSAR models to predict ecotoxicity (e.g., ECOSAR) and prioritize in vivo testing .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer: Address discrepancies via:
- Meta-Analysis : Pool data from multiple studies, applying statistical weighting for variables like cell line specificity or assay protocols.
- Methodological Harmonization : Replicate experiments using standardized protocols (e.g., OECD guidelines for cytotoxicity) .
- Mechanistic Studies : Use molecular docking or CRISPR-based gene editing to validate target interactions .
Q. How to elucidate degradation pathways under oxidative conditions?
Methodological Answer: Advanced methodologies include:
- LC-HRMS : Identify transient intermediates (e.g., hydroxylated or N-dealkylated products) during Fenton reaction experiments.
- Isotopic Labeling : Track ¹⁸O incorporation in hydrolysis products to confirm reaction mechanisms.
- Computational Chemistry : Density functional theory (DFT) to model transition states and activation energies .
Key Methodological Considerations
- Experimental Design : For bioactivity studies, use randomized block designs with split-plot arrangements to control for variables like solvent effects or temperature fluctuations .
- Data Reporting : Follow IUPAC guidelines for thermophysical property documentation, including uncertainty ranges and instrument calibration details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
